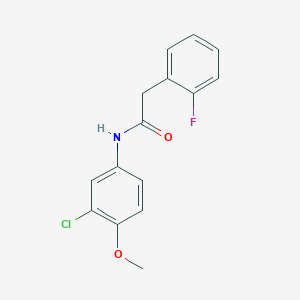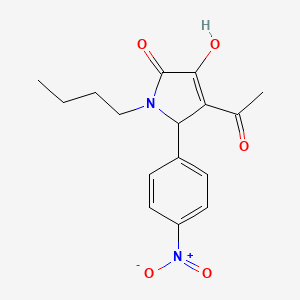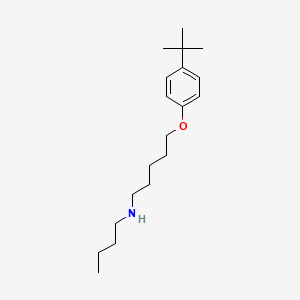![molecular formula C19H21ClN2O2 B5150965 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline as a potential treatment for drug addiction. Since then, it has been widely studied for its potential therapeutic applications and as a tool for understanding the role of dopamine D3 receptors in the brain.
作用機序
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide works by selectively blocking dopamine D3 receptors in the brain. These receptors are involved in reward and motivation pathways, and are thought to play a key role in addiction. By blocking these receptors, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide reduces the reinforcing effects of drugs of abuse, making it less likely that an individual will continue to seek out and use these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
実験室実験の利点と制限
One advantage of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide is its selectivity for dopamine D3 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation is that it is not highly soluble in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms by which 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide exerts its effects on dopamine D3 receptors, in order to better understand the role of these receptors in addiction and other processes. Finally, researchers may explore the potential use of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide as a tool for studying the neurobiology of addiction and related disorders.
合成法
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether. This compound is then reacted with piperidine-3-carboxylic acid to form the desired product, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. The synthesis process has been optimized to produce high yields of pure product.
科学的研究の応用
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. Additionally, it has been investigated for its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia.
特性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-10-2-4-15(13-22)19(21)23/h1,3,5-9,11,15H,2,4,10,12-13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJOKIZBDTURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)


![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)